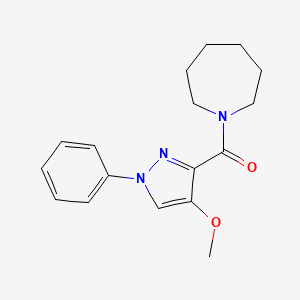
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Applications De Recherche Scientifique
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has been studied extensively for its potential applications in pharmacology and medicinal chemistry. This compound has been shown to exhibit activity against various biological targets such as dopamine receptors, serotonin receptors, and adenosine receptors. It has also been shown to have potential as an antipsychotic agent, anxiolytic agent, and analgesic agent.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain. This compound has been shown to act as a partial agonist at dopamine receptors and a full agonist at serotonin receptors. It has also been shown to modulate the activity of adenosine receptors, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are associated with improved mood and decreased anxiety. It has also been shown to have analgesic effects, possibly through modulation of the opioid system. Additionally, this compound has been shown to have potential as a sleep aid due to its effects on adenosine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide for lab experiments is its high potency and selectivity for various biological targets. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying the effects of dopamine, serotonin, and adenosine modulation. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound for various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological targets.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of cyclopropylamine with 2-carboxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then cyclized using a Lewis acid catalyst to obtain the final compound. This synthesis method has been reported to yield the compound in good to excellent yields and has been optimized for large-scale production.
Propriétés
IUPAC Name |
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(14-12-5-6-12)15-8-7-10-3-1-2-4-11(10)9-15/h1-4,12H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCNIAIUUWNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)


![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)




![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)

![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)